
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide involves the reaction of 1-methyl-2-(phenoxymethyl)benzene with magnesium metal in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium .
Industrial Production Methods
In an industrial setting, the preparation of Grignard reagents is scaled up by using large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is highly exothermic, so temperature control is crucial to prevent runaway reactions .
化学反应分析
Types of Reactions
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether or THF are typically used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from the reaction with water or other proton donors.
科学研究应用
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is used extensively in scientific research for:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates.
Material Science: Preparation of polymers and other advanced materials.
作用机制
The mechanism of action involves the formation of a carbon-magnesium bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Chloride
- Ethylmagnesium Bromide
Uniqueness
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is unique due to its specific structure, which allows for selective reactions with certain electrophiles, making it a valuable reagent in the synthesis of complex organic molecules .
属性
分子式 |
C14H13BrMgO |
|---|---|
分子量 |
301.46 g/mol |
IUPAC 名称 |
magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NUOVWFYZPHRPNB-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


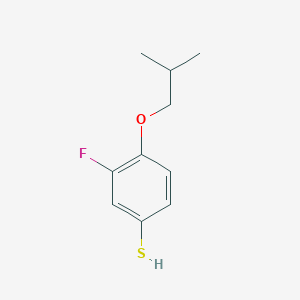
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
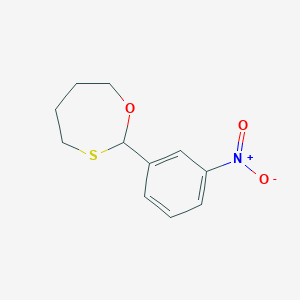
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)
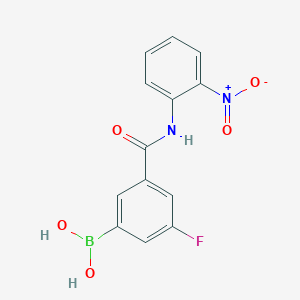
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
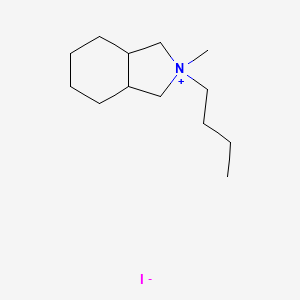


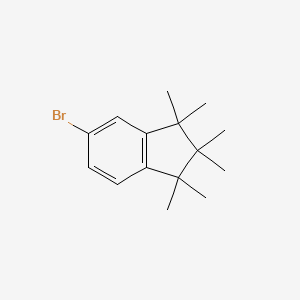
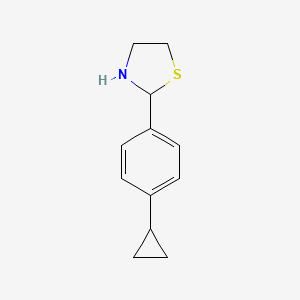
![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
